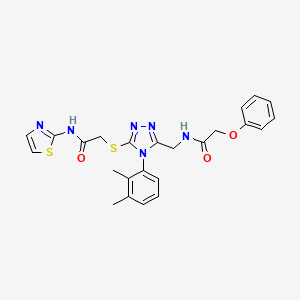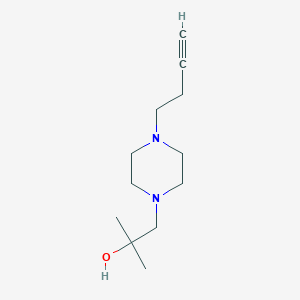
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a thiazole ring, a triazole ring, an amide group, and a phenyl group. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Triazole is another type of heterocyclic compound that contains a five-membered ring with two carbon atoms and three nitrogen atoms. The amide group (-CONH2) is a common functional group in organic chemistry and biochemistry, and the phenyl group (C6H5-) is a functional group that consists of a benzene ring minus one hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are aromatic, meaning they have a special stability due to the delocalization of π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the thiazole and triazole rings in this compound could influence its solubility, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Research on compounds related to thiazole and triazole systems provides insights into the chemical behavior and potential applications of similar complex molecules. For instance, studies on the alkylation of sulfur- and nitrogen-containing compounds analogous to thiazoline systems reveal intricate reactions that could be foundational for synthesizing derivatives with specific properties (Ohara, Akiba, & Inamoto, 1983). Additionally, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases a method for creating heterocyclic compounds that could have parallels in synthesizing the compound (Yu et al., 2014).
Antimicrobial and Anticancer Activities
Compounds containing thiazolidinone and benzothiazole units have been evaluated for their antimicrobial and anticancer activities, suggesting potential research applications of similar compounds in medical science. For example, thiazolidinone derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains, hinting at the potential for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Additionally, novel thiophene and thienopyrimidine derivatives, including those with benzothiazole moieties, have shown significant antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2013).
Corrosion Inhibition
The application of benzothiazole derivatives in corrosion inhibition highlights the utility of heterocyclic compounds in industrial applications. Specifically, benzothiazole derivatives have been studied for their effectiveness in preventing steel corrosion, demonstrating the potential for similar compounds to be used as corrosion inhibitors in various industrial settings (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S2/c1-16-7-6-10-19(17(16)2)30-20(13-26-21(31)14-33-18-8-4-3-5-9-18)28-29-24(30)35-15-22(32)27-23-25-11-12-34-23/h3-12H,13-15H2,1-2H3,(H,26,31)(H,25,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDAOUAHDOGPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735660.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2735665.png)
![1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2735666.png)
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2735670.png)
